N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-13-7-9-15(10-8-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVLDXTXITXQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with benzohydrazide under appropriate conditions to form the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has shown potential therapeutic properties:
- Anticancer Activity : Studies have indicated that this compound can inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values as low as sub-microgram/mL concentrations .
Biological Interactions
The compound is studied for its interactions with biological macromolecules:
- Binding Affinity Studies : Investigations into its binding affinity to proteins and nucleic acids help elucidate its mechanism of action and specificity towards biological targets .
Chemical Research
In chemistry, this compound serves as a building block for synthesizing more complex heterocyclic systems. It is used in the development of new chemical entities with potential biological activities .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) cell lines .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of derivatives from the pyrazolo family. The study found that compounds similar to this compound displayed potent activity against both planktonic and biofilm bacterial growth .
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with molecular targets such as protein tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities but differ in their specific targets and potency.
Purine analogs: While structurally similar, purine analogs may have different biological activities and applications.
The uniqueness of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin
Biological Activity
N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.
- Molecular Formula : C21H20N6O2
- Molecular Weight : 388.43 g/mol
- InChIKey : FXJPCOOIORFZSQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of less than 5 μM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | ≤5 |
| MCF-7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Preliminary screenings indicated effectiveness against certain Gram-positive bacteria and yeasts. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes .
Table 2: Antimicrobial Activity Profile
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Not Active |
| Candida albicans | Active |
Case Studies
- Study on HL-60 Cells : This research focused on the synthesis and characterization of this compound, revealing its potential as a lead compound for further development in leukemia treatment. The study emphasized the importance of structure-activity relationships (SAR) in optimizing its efficacy .
- Antimicrobial Screening : In another study, various derivatives of benzohydrazide were synthesized and screened for antimicrobial properties. The results indicated that modifications to the hydrazide moiety could enhance activity against specific pathogens, suggesting avenues for further exploration .
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with cancer and microbial infections. These studies help identify potential interactions with active sites on enzymes or receptors, providing insights into its mechanism of action.
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Mode of Interaction |
|---|---|---|
| ALK (Anaplastic Lymphoma Kinase) | -9.5 | Hydrogen bonds |
| iNOS (Inducible Nitric Oxide Synthase) | -8.7 | π-stacking |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzohydrazide derivatives under reflux in anhydrous acetonitrile or dichloromethane. Purification involves crystallization from isopropyl alcohol or ethanol, yielding white to light-yellow crystalline solids with defined melting points . Characterization relies on 1H/13C NMR (e.g., δ 7.2–8.2 ppm for aromatic protons) and IR spectroscopy (e.g., N-H stretches at ~3200 cm⁻¹) .
Q. How is the purity and identity of the compound validated in academic research?
- Methodological Answer : Purity is confirmed via HPLC (>95% purity) and melting point analysis (e.g., 263–265°C for derivatives). Identity verification uses high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ ion at m/z 380–382 for chlorinated analogs) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What solvent systems are optimal for recrystallization to achieve high yields?
- Methodological Answer : Isopropyl alcohol and ethanol-DMF mixtures are effective for recrystallization, yielding 55–89% for hydrazide derivatives. Solvent choice impacts crystal morphology and purity, with polar aprotic solvents reducing O-substituted byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize N- vs. O-substitution byproducts?
- Methodological Answer : Regioselectivity is controlled by using bulky electrophiles (e.g., arylpiperazines) and anhydrous conditions to favor N-substitution. Chromatographic monitoring (TLC/HPLC) and LC-MS identify byproducts, while adjusting reaction time/temperature suppresses O-alkylation .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR coupling constants or integration ratios (e.g., aromatic proton splitting patterns) are addressed via heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals. X-ray crystallography (as in pyrazolo[3,4-d]pyrimidine sulfonamide derivatives) provides definitive structural confirmation .
Q. How can researchers design bioactivity assays to evaluate kinase inhibition potential?
- Methodological Answer : Use in vitro kinase assays (e.g., Src-family kinases) with ATP-competitive inhibition protocols. IC50 values are determined via fluorescence polarization (e.g., PP1 analogs inhibit Lck/Fyn at 5–6 nM). Cross-validate with cell-based assays (e.g., anti-proliferation in cancer lines) and selectivity profiling against non-target kinases (e.g., ZAP-70, JAK2) .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Methodological Answer : Powder X-ray diffraction (PXRD) identifies distinct crystal lattices, while differential scanning calorimetry (DSC) detects thermal phase transitions (e.g., melting/recrystallization events). Solvent-mediated polymorph conversion is monitored via Raman spectroscopy .
Q. How should stability studies be designed to assess hydrolytic or oxidative degradation?
- Methodological Answer : Conduct forced degradation studies under acidic/alkaline (0.1M HCl/NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA and characterize degradants using Q-TOF-MS . Store samples at -20°C in amber vials to prevent light/moisture-induced breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
